molecular formula C29H29N5O B6565330 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946211-82-1

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B6565330
CAS No.: 946211-82-1
M. Wt: 463.6 g/mol
InChI Key: INFQVWRTZXSVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine features a pyrimidine core substituted at the 2-position with a piperazine group linked to a biphenyl-carbonyl moiety. The 4-position bears an N-(4-methylphenyl)amine, while the 6-position is methylated. However, direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence .

Properties

IUPAC Name

[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O/c1-21-8-14-26(15-9-21)31-27-20-22(2)30-29(32-27)34-18-16-33(17-19-34)28(35)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQVWRTZXSVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and properties:

Compound Name / Identifier Core Structure Key Substituents Physicochemical Properties (LogD, H-Bonding) Biological Activity (if reported) Reference
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine Pyrimidine - Piperidine (vs. piperazine)
- Benzyl at piperidine
- N,6-dimethyl
LogD (pH 5.5): 2.8
H-Donors: 1; Acceptors: 4
Not reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - Piperidine
- 4-Methyl, 6-piperidinyl
Not reported General pyrimidine bioactivity inferred
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Indan - Piperazine linked to benzodioxan
- Indan scaffold
Not reported Potent D4 antagonist (Ki = 2.4 nM)
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine Pyridine - Piperazine-methylphenyl
- Trifluoromethyl at pyridine
Not reported Not reported (structural analog)
{6-[4-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine Pyrimidine - Piperidinyl-oxadiazole
- Nitro and sulfonyl groups
Not reported Patent example (likely kinase inhibitor)

Structural and Functional Insights

Piperazine vs. Piperidine Substitutions
  • The target compound’s piperazine moiety (vs. Piperazine derivatives often exhibit improved binding to targets with polar active sites (e.g., kinases, GPCRs) compared to piperidine analogs .
Aromatic Substituents
  • This may influence membrane permeability or off-target interactions.
Methyl and Electron-Withdrawing Groups
  • The 6-methyl and 4-methylphenyl groups on the pyrimidine core likely increase lipophilicity (LogD ~2.8–3.5 estimated), similar to the dimethyl analog in . In contrast, nitro and sulfonyl groups in reduce LogD but enhance electrostatic interactions.

Physicochemical and ADME Predictions

  • LogD : The target’s methyl and biphenyl groups likely result in moderate lipophilicity (estimated LogD ~3.0), comparable to but lower than trifluoromethyl-containing analogs (e.g., , LogD >4).
  • Solubility : The biphenyl-carbonyl group may reduce aqueous solubility compared to pyrimidines with polar substituents (e.g., sulfonyl in ).
  • Metabolic Stability : Methyl groups may slow oxidative metabolism, whereas the biphenyl moiety could pose CYP450 inhibition risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.